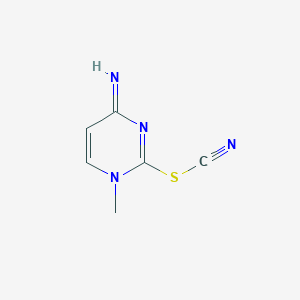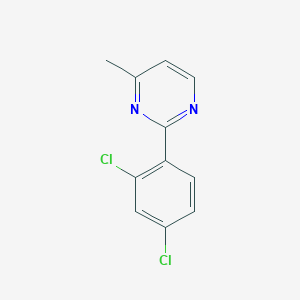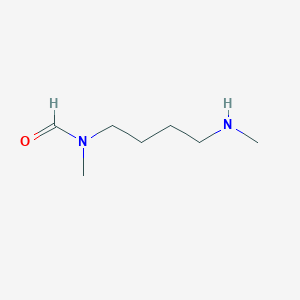
N-Methyl-N-(4-(methylamino)butyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(4-(methylamino)butyl)formamide: is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21474 g/mol . It is a formamide derivative, characterized by the presence of a formamide group attached to a butyl chain with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-(methylamino)butyl)formamide typically involves the reaction of N-methylformamide with 4-(methylamino)butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol , and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-(methylamino)butyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the formamide group to an .
Substitution: The compound can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: Halides, alkylating agents.
Major Products
The major products formed from these reactions include N-oxides , amines , and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-Methyl-N-(4-(methylamino)butyl)formamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-(methylamino)butyl)formamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-Methylformamide: A simpler formamide derivative with similar chemical properties.
N,N-Dimethylformamide: Another formamide derivative with two methyl groups attached to the nitrogen atom.
N-Methyl-N-(2-(methylamino)ethyl)formamide: A structurally similar compound with a shorter alkyl chain.
Uniqueness
N-Methyl-N-(4-(methylamino)butyl)formamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the butyl chain with a methylamino substituent allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
N-methyl-N-[4-(methylamino)butyl]formamide |
InChI |
InChI=1S/C7H16N2O/c1-8-5-3-4-6-9(2)7-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
RSHYQTAVAJPCFG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCN(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


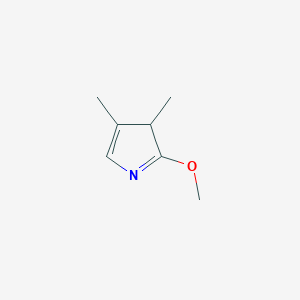
![benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-(2H-tetrazol-5-ylamino)hexyl]carbamate](/img/structure/B13110531.png)
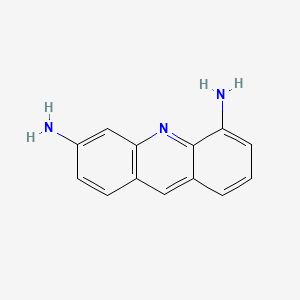
![Imidazo[2,1-c][1,2,4]triazine](/img/structure/B13110545.png)
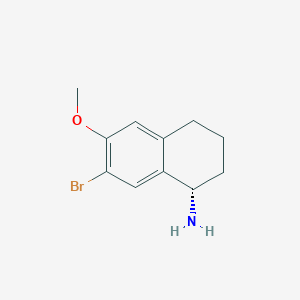
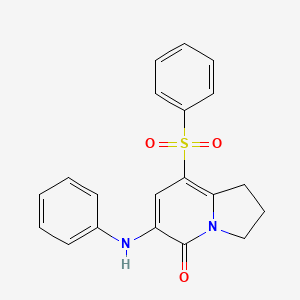
![4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B13110556.png)
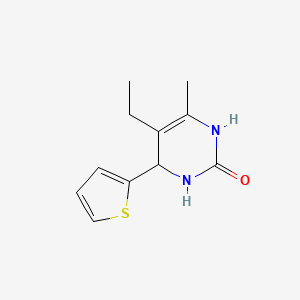
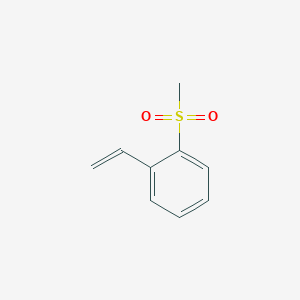
![(3aR,7aR)-methyl2-benzyl-5-(2,2,2-trifluoroacetyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B13110573.png)


